molecular formula C16H11BrClN3O2S B11781024 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide

Cat. No.: B11781024
M. Wt: 424.7 g/mol
InChI Key: NPGPPUBJBSPQMH-UHFFFAOYSA-N
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Description

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide typically involves multiple steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: Finally, the thioether derivative is reacted with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide
  • **2

Properties

Molecular Formula

C16H11BrClN3O2S

Molecular Weight

424.7 g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C16H11BrClN3O2S/c17-11-6-2-1-5-10(11)15-20-21-16(23-15)24-9-14(22)19-13-8-4-3-7-12(13)18/h1-8H,9H2,(H,19,22)

InChI Key

NPGPPUBJBSPQMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3Cl)Br

Origin of Product

United States

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